An In-depth Technical Guide to 5-Methyl-5,6-dihydrouridine: Chemical Structure and Properties
An In-depth Technical Guide to 5-Methyl-5,6-dihydrouridine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5,6-dihydrouridine (m⁵D) is a modified pyrimidine (B1678525) nucleoside, a derivative of uridine (B1682114), that plays a crucial role in the structure and function of transfer RNA (tRNA) and has been identified in other RNA species as well.[1][2][3] Unlike the planar structure of uridine, the saturation of the C5-C6 double bond in 5-Methyl-5,6-dihydrouridine introduces a non-planar conformation to the pyrimidine ring. This structural alteration has significant implications for the local conformation and flexibility of RNA molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of 5-Methyl-5,6-dihydrouridine, along with relevant experimental protocols.
Chemical Structure and Identification
5-Methyl-5,6-dihydrouridine consists of a 5,6-dihydrouracil base linked to a ribose sugar moiety via a β-N1-glycosidic bond. The systematic IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione.[4]
Key Identifiers:
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Molecular Weight: 260.24 g/mol [4]
Physicochemical Properties
The physicochemical properties of 5-Methyl-5,6-dihydrouridine are essential for its handling, formulation, and analysis. While experimental data for some properties are scarce, predicted values and data for the closely related compound 5,6-dihydrouridine (B1360020) provide valuable insights.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Slightly soluble in water. Soluble in DMSO. | [5] |
| Density (Predicted) | 1.508 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 12.43 ± 0.40 | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectral Data
Spectroscopic data is fundamental for the identification and structural elucidation of 5-Methyl-5,6-dihydrouridine. While a complete set of experimental spectra for this specific molecule is not available in the provided search results, data for related compounds and general characteristics can be inferred.
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¹H and ¹³C NMR Spectroscopy: The NMR spectra would be characterized by signals corresponding to the protons and carbons of the ribose sugar and the dihydrouracil (B119008) ring. The presence of the methyl group at the C5 position would introduce a characteristic signal. Specific chemical shifts and coupling constants for 5-Methyl-5,6-dihydrouridine are not available in the provided search results.
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Mass Spectrometry: The exact mass of 5-Methyl-5,6-dihydrouridine is 260.10083623 Da.[4] Mass spectrometry, particularly LC-MS, is a key technique for its detection and quantification in biological samples.[6][7][8]
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UV-Vis Spectroscopy: Due to the saturation of the C5-C6 double bond, 5-Methyl-5,6-dihydrouridine is expected to have a significantly lower UV absorbance compared to uridine, which has an absorption maximum around 262 nm.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups present in the molecule.
Biological Significance and Signaling Pathways
5-Methyl-5,6-dihydrouridine is a post-transcriptional modification found primarily in the D-loop of tRNA. Its presence influences the three-dimensional structure of tRNA, contributing to its flexibility and stability. This modification is introduced by a class of enzymes known as dihydrouridine synthases (DUS) .[9][10][11]
Dihydrouridine Synthase (DUS) Pathway
The synthesis of dihydrouridine, including its methylated form, is a critical step in tRNA maturation. The general pathway involves the enzymatic reduction of a specific uridine residue within a tRNA molecule.
Caption: Enzymatic synthesis of 5-Methyl-5,6-dihydrouridine in tRNA.
The interaction of DUS enzymes with other cellular components, such as the interferon-induced protein kinase PKR, suggests a potential role for these enzymes and their products in cellular stress responses and innate immunity.[12] However, a direct signaling pathway initiated by free 5-Methyl-5,6-dihydrouridine has not been elucidated. The metabolic fate of modified nucleosides released during RNA turnover is an area of active research, with evidence suggesting that they are generally excreted rather than being recycled into new nucleic acids.[13][14][15]
Experimental Protocols
Quantification of 5-Methyl-5,6-dihydrouridine by LC-MS/MS
This protocol outlines a general method for the quantification of modified nucleosides from RNA samples, adapted from established methodologies for dihydrouridine analysis.[6][7][8][16]
Caption: Workflow for the quantitative analysis of 5-Methyl-5,6-dihydrouridine.
1. RNA Isolation:
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Isolate total RNA from the desired biological source using a standard method such as Trizol extraction or a commercial kit.
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Assess the quality and quantity of the isolated RNA using UV spectrophotometry and gel electrophoresis.
2. Enzymatic Digestion:
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To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.
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Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) and incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into nucleosides.
3. Internal Standard Addition:
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Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₂]-5-Methyl-5,6-dihydrouridine, to the digested sample.
4. HPLC Separation:
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Separate the nucleosides using a reversed-phase C18 HPLC column.
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A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
5. MS/MS Detection:
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Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
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Monitor the specific precursor-to-product ion transitions for both the native 5-Methyl-5,6-dihydrouridine and its isotope-labeled internal standard.
6. Quantification:
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Calculate the concentration of 5-Methyl-5,6-dihydrouridine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Chemical Synthesis of 5,6-Dihydrouridine (as a proxy for 5-Methyl-5,6-dihydrouridine)
A direct, detailed protocol for the chemical synthesis of 5-Methyl-5,6-dihydrouridine was not found in the provided search results. However, a prebiotic synthesis method for 5,6-dihydrouridine has been reported, which involves the photoreduction of uridine.[17][18] This can serve as a conceptual basis. The synthesis of 5-Methyl-5,6-dihydrouridine would likely involve the catalytic hydrogenation of 5-methyluridine.
Conceptual Synthesis Workflow:
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. 5-Methyl-5,6-dihydrouridine | Other | DC Chemicals [dcchemicals.com]
- 3. targetmol.cn [targetmol.cn]
- 4. 5-Methyl-5,6-dihydrouridine | C10H16N2O6 | CID 21772594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methyl-5,6-dihydrouridine | 23067-10-9 [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]
- 11. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of human tRNA-dihydrouridine synthase-2 with interferon-induced protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantae.org [plantae.org]
- 14. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma | MDPI [mdpi.com]
- 15. 5,6-Dihydrouridine: a marker ribonucleoside for determining whole body degradation rates of transfer RNA in man and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
